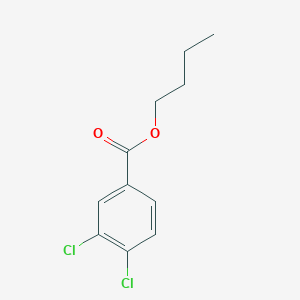

Butyl 3,4-dichlorobenzoate

Description

Butyl 3,4-dichlorobenzoate is an ester derivative of 3,4-dichlorobenzoic acid (3,4-DCB), where the carboxylic acid group is substituted with a butyl ester moiety. The compound’s structure features chlorine atoms at the 3- and 4-positions on the benzene ring, which influence its physicochemical properties and environmental behavior.

Properties

CAS No. |

13050-59-4 |

|---|---|

Molecular Formula |

C11H12Cl2O2 |

Molecular Weight |

247.11 g/mol |

IUPAC Name |

butyl 3,4-dichlorobenzoate |

InChI |

InChI=1S/C11H12Cl2O2/c1-2-3-6-15-11(14)8-4-5-9(12)10(13)7-8/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

UCRKKARYPUKFGN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3,4-dichlorobenzoate typically involves the esterification of 3,4-dichlorobenzoic acid with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3,4-dichlorobenzoic acid+butanolH2SO4butyl 3,4-dichlorobenzoate+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Basic Characteristics

Butyl 3,4-dichlorobenzoate (C₁₁H₁₂Cl₂O₂) is an ester derivative of 3,4-dichlorobenzoic acid, where the carboxylic acid group is esterified with a butyl alcohol. It has a molecular weight of 247.11 g/mol . The compound features a benzene ring substituted with two chlorine atoms at positions 3 and 4, along with a butyl ester group (–O–C₄H₉) .

Key Synonyms :

Infrared (IR) Data

The IR spectrum of related benzoate esters (e.g., benzyl 3,4-dichlorobenzoate) shows characteristic peaks:

Nuclear Magnetic Resonance (NMR)

For similar esters, ¹H NMR reveals:

-

Aromatic protons : Split into multiplets due to chlorine substitution (δ 7.4–7.8 ppm) .

-

Butyl group : δ ~0.9–1.6 ppm (terminal methyl and methylene groups) .

Environmental Degradation Pathways

This compound undergoes reductive dehalogenation under anaerobic conditions, a process mediated by microbial communities .

Key Degradation Products

| Reaction Conditions | Major Intermediates | Source |

|---|---|---|

| Anaerobic sediment (pond) | 3-chlorobenzoate (90% yield) | |

| Methanogenic aquifer samples | 3- and 4-chlorobenzoate | |

| Enrichment cultures | Benzoate (final product) |

The reaction proceeds via:

-

Reductive cleavage of C–Cl bonds at positions 3 and 4.

-

Competitive inhibition between substrates (e.g., 3-chlorobenzoate vs. 3,4-dichlorobenzoate) .

-

Enzymatic catalysis involving membrane-bound proteins in anaerobic bacteria .

Hydrolysis

While not explicitly detailed in the provided sources, esters like this compound generally undergo base-catalyzed hydrolysis to form the parent acid (3,4-dichlorobenzoic acid) and butanol. This reaction is pH-dependent and accelerated under alkaline conditions.

Stability

The butyl ester group enhances lipophilicity, potentially affecting bioavailability and environmental persistence .

Spectroscopic Data

| Analytical Technique | Key Features | Reference |

|---|---|---|

| IR | C=O stretch (~1720 cm⁻¹), C–O (~1269 cm⁻¹) | |

| ¹H NMR | Aromatic protons (δ 7.4–7.8 ppm) |

Environmental Degradation

| Substrate | Metabolites | Optimal Conditions |

|---|---|---|

| 3,4-Dichlorobenzoate | 3-chlorobenzoate, 4-chlorobenzoate | Anaerobic, microbial |

Research Findings

-

Biodegradation kinetics show faster dehalogenation of 3,4-dichlorobenzoate compared to mono-substituted analogs .

-

Competitive inhibition studies indicate preferential metabolism of 3-iodobenzoate over 3,4-dichlorobenzoate .

-

Membrane-bound enzymes are critical for catalysis, as activity is retained in particulate fractions .

Scientific Research Applications

Butyl 3,4-dichlorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of butyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms on the benzene ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The ester group can also undergo hydrolysis to release 3,4-dichlorobenzoic acid, which may contribute to its overall activity.

Comparison with Similar Compounds

Structural Analogues: Chlorinated Benzoates

Chlorinated benzoates vary in chlorine substitution patterns, which critically affect degradation pathways and environmental persistence. Key comparisons include:

Key Findings :

- Substituent Position : Ortho-chlorine (2-position) in 2,4-DCB allows hydrolytic dehalogenation, whereas 3,4-DCB’s meta- and para-Cl substituents complicate enzymatic cleavage .

- Microbial Degradation: Pure bacterial strains degrade mono-chlorinated benzoates (e.g., 3-CB, 4-CB) efficiently, but 3,4-DCB requires mixed consortia, suggesting metabolic interdependence .

- Environmental Persistence : 3,4-DCB exhibits higher persistence due to incomplete degradation pathways and inhibitory substrate interactions during cometabolism .

Ester Derivatives of Chlorobenzoates

Butyl 3,4-dichlorobenzoate’s ester group introduces distinct properties compared to its acid form and other esters:

| Property | This compound (Inferred) | Methyl 3,4-Dichlorobenzoate (Example) | 3,4-Dichlorobenzoic Acid |

|---|---|---|---|

| Molecular Weight | ~247 g/mol* | ~219 g/mol | 191.0 g/mol |

| Solubility | Lower (hydrophobic ester group) | Moderate (shorter alkyl chain) | Higher (polar carboxylic acid) |

| Degradation Pathway | Hydrolysis → 3,4-DCB → Microbial steps | Hydrolysis → 3,4-DCB → Microbial steps | Direct microbial degradation |

| Environmental Half-life | Extended (dependent on hydrolysis) | Shorter than butyl ester | Moderate |

Notes:

- Structural Complexity: The compound in ([4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate, MW 432.2 g/mol) demonstrates how bulky substituents further reduce biodegradability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.